molecular formula C14H24O2 B12937838 5Z,7Z-Dodecadienyl acetate

5Z,7Z-Dodecadienyl acetate

Cat. No.: B12937838
M. Wt: 224.34 g/mol
InChI Key: LILNZTGQAGPWKK-JPDBVBESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5Z,7Z-Dodecadienyl acetate: is a carboxylic ester with the molecular formula C14H24O2. It is characterized by its two conjugated double bonds located at the 5th and 7th positions of the dodecadienyl chain, and an acetate group at the terminal end. This compound is often studied for its role in various biological and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5Z,7Z-Dodecadienyl acetate typically involves the esterification of 5Z,7Z-Dodecadien-1-ol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process includes the formation of the dodecadienyl chain through a series of coupling reactions, followed by selective hydrogenation and esterification steps to yield the final product.

Chemical Reactions Analysis

Types of Reactions: 5Z,7Z-Dodecadienyl acetate undergoes various chemical reactions, including:

    Oxidation: The double bonds in the dodecadienyl chain can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to form saturated dodecyl acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Epoxides and diols: from oxidation reactions.

    Saturated dodecyl acetate: from reduction reactions.

    Amines or alcohol derivatives: from substitution reactions.

Scientific Research Applications

5Z,7Z-Dodecadienyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying esterification and conjugated diene reactions.

    Biology: Investigated for its role as a pheromone in insect communication, particularly in moth species.

    Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.

    Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of 5Z,7Z-Dodecadienyl acetate involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a signaling cascade that results in behavioral responses. In chemical reactions, the conjugated double bonds and ester group facilitate various transformations through electrophilic and nucleophilic interactions.

Comparison with Similar Compounds

  • 5E,7Z-Dodecadienyl acetate
  • 5Z,7E-Dodecadienyl acetate
  • 7E,9Z-Dodecadienyl acetate

Comparison: 5Z,7Z-Dodecadienyl acetate is unique due to its specific double bond configuration (Z,Z), which influences its reactivity and interaction with biological targets. In contrast, other isomers like 5E,7Z-Dodecadienyl acetate have different double bond configurations (E,Z), leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(5Z,7Z)-dodeca-5,7-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-9H,3-5,10-13H2,1-2H3/b7-6-,9-8-

InChI Key

LILNZTGQAGPWKK-JPDBVBESSA-N

Isomeric SMILES

CCCC/C=C\C=C/CCCCOC(=O)C

Canonical SMILES

CCCCC=CC=CCCCCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.